REACTION_CXSMILES
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[Cl:1][CH2:2][C:3](Cl)=[O:4].[OH:6][C:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[CH2:8]1)[CH2:14]2>>[Cl:1][CH2:2][C:3]([O:6][C:7]12[CH2:8][CH:9]3[CH2:15][CH:13]([CH2:12][CH:11]([CH2:10]3)[CH2:16]1)[CH2:14]2)=[O:4]
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Name
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Quantity
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24.8 g
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Type
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reactant
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Smiles
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ClCC(=O)Cl
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Name
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|
Quantity
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30.4 g
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Type
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reactant
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Smiles
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OC12CC3CC(CC(C1)C3)C2
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated in an oil bath at 50°-60° until a solution
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Type
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CUSTOM
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Details
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is obtained
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Name
|
|
Type
|
|
Smiles
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ClCC(=O)OC12CC3CC(CC(C1)C3)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |